molecular formula C14H19N B1653454 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- CAS No. 185099-63-2

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-

Katalognummer: B1653454
CAS-Nummer: 185099-63-2
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: VGZDEVKDDGMADS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-, also known as Troparil (methyl ester variant), is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in tropane alkaloids . This bicyclic framework features a nitrogen atom at position 8, a methyl group at the same position, and a phenyl substituent at position 2. Troparil (CAS: 50370-54-2) is specifically the methyl ester of 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid, with (1R,2S,3S,5S) stereochemistry . Its structure enables interactions with biological targets such as monoamine transporters, making it a focus in neuropharmacology.

Eigenschaften

IUPAC Name

8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-15-13-7-8-14(15)10-12(9-13)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZDEVKDDGMADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388855
Record name 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185099-63-2
Record name 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemische Analyse

Biochemical Properties

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions can modulate the levels of neurotransmitters in the brain, affecting neuronal signaling and function. Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can bind to specific receptors, such as the nicotinic acetylcholine receptor, altering its conformation and activity.

Molecular Mechanism

The molecular mechanism of action of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling. Additionally, 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can activate or inhibit various signaling pathways, resulting in changes in gene expression and cellular responses. These molecular interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. The long-term effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in gene expression and cellular metabolism, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways. At high doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity. These dosage-dependent effects are important for determining the therapeutic window and safety profile of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-.

Metabolic Pathways

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-, affecting its efficacy and safety.

Biologische Aktivität

8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- is a bicyclic compound belonging to the tropane alkaloids family, characterized by its unique structure that includes a nitrogen atom within the bicyclic framework. Its molecular formula is C14H19NC_{14}H_{19}N, and it has a molecular weight of 201.31 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The primary mechanism of action for 8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl- involves its interaction with neurotransmitter systems, specifically as a monoamine reuptake inhibitor . This compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine, which are crucial neurotransmitters involved in mood regulation and cognitive functions .

The compound exhibits significant biochemical properties that influence various cellular processes:

  • Acetylcholinesterase Inhibition : It inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synapses, which enhances cholinergic signaling and may improve cognitive functions.
  • MAPK/ERK Pathway Modulation : It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.

Cellular Effects

Research indicates that 8-Azabicyclo[3.2.1]octane can affect cellular metabolism and gene expression. Studies have demonstrated its potential to enhance cognitive performance and memory in animal models through its impact on neurotransmitter levels.

Dosage Effects

The biological effects of this compound vary with dosage:

  • Low Doses : At lower doses, it has been reported to enhance cognitive function and memory.
  • Higher Doses : Increased dosages may lead to different effects, including potential side effects related to overstimulation of neurotransmitter systems.

Case Studies

Several studies have explored the therapeutic potential of 8-Azabicyclo[3.2.1]octane:

  • Anti-Parkinsonian Activity : A study demonstrated that analogs of this compound exhibited anti-Parkinsonism activity by reducing drug-induced catatonia in mice, suggesting its potential use in treating Parkinson's disease .
  • Opioid Receptor Interaction : Research indicates that derivatives of this compound can act as mu-opioid receptor antagonists, which may help manage opioid-induced bowel dysfunction without compromising analgesic effects .

Research Findings

The following table summarizes key findings related to the biological activity of 8-Azabicyclo[3.2.1]octane:

Study Focus Findings Reference
Monoamine Reuptake InhibitionInhibits reuptake of serotonin, norepinephrine, and dopamine; potential antidepressant effects
Cognitive EnhancementEnhances cognitive function at low doses; interacts with neurotransmitter systems
Anti-ParkinsonismReduces catatonic responses in animal models; potential treatment for Parkinson's disease
Opioid Receptor AntagonismActs as a mu-opioid receptor antagonist; may alleviate side effects of opioid treatments

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 8-Azabicyclo[3.2.1]octane derivatives typically involves multi-step organic reactions, including Diels-Alder reactions to form the bicyclic structure and subsequent functional group modifications to yield specific derivatives like TROPARANE . The unique bicyclic structure allows for various chemical modifications, making it a versatile scaffold in organic synthesis.

Chemistry

In the field of chemistry, 8-Azabicyclo[3.2.1]octane is utilized as a model compound for studying stereochemistry and chiral synthesis. Its structural properties enable researchers to investigate the effects of stereochemistry on reactivity and interaction with other compounds.

Biology

The compound has been investigated for its interactions with biological receptors, particularly within the nervous system. Studies have shown that it can act as a neurotransmitter reuptake inhibitor, which is crucial for understanding its potential therapeutic effects on mood disorders and other neurological conditions .

Medicine

In medicinal chemistry, 8-Azabicyclo[3.2.1]octane derivatives are being explored for their pharmacological properties, particularly as potential treatments for conditions such as:

  • Depression : Acting as monoamine reuptake inhibitors, these compounds may help alleviate symptoms of depression by increasing the availability of neurotransmitters like serotonin and norepinephrine in the brain .
  • Anxiety Disorders : Similar mechanisms apply to anxiety disorders where modulation of neurotransmitter levels can lead to reduced anxiety symptoms.
  • Attention Deficit Hyperactivity Disorder (ADHD) : The ability to modulate neurotransmitter activity positions these compounds as potential treatments for ADHD .

Case Study 1: Neurotransmitter Reuptake Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 8-Azabicyclo[3.2.1]octane effectively inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting their potential use in treating mood disorders .

Case Study 2: Synthesis of Tropane Alkaloids

A study highlighted the enantioselective synthesis of tropane alkaloids using the 8-Azabicyclo[3.2.1]octane scaffold, showcasing its application in creating biologically active compounds with significant therapeutic potential . This emphasizes the compound's role not only as a therapeutic agent but also as a building block for more complex molecules.

Industrial Applications

In addition to its research applications, 8-Azabicyclo[3.2.1]octane is utilized in the pharmaceutical industry for synthesizing more complex organic molecules and serves as a precursor in drug development processes. Its structural versatility makes it an attractive candidate for various synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 3 and 8

Compound Name Substituents (Position 3) Substituents (Position 8) Key Pharmacological Properties Reference
8-Methyl-3-phenyl- (Troparil) Phenyl Methyl Dopamine reuptake inhibition
3-(4-Fluorophenyl)- (nor-2-CFT) 4-Fluorophenyl Methyl Enhanced σ-receptor binding
3-(Diphenylmethoxy)-8-methyl- Diphenylmethoxy Methyl 5-HT1A receptor antagonism
3-(Naphthamide)-8-aminobenzyl- 2-Naphthamide Aminobenzyl Antipathogenic activity
3-(p-Tolyloxy)- p-Tolyloxy Methyl NK1 receptor antagonism (hERG selective)

Key Findings :

  • Electron-withdrawing groups (e.g., 4-fluorophenyl in nor-2-CFT) enhance σ-receptor affinity compared to the parent phenyl group in Troparil .
  • Bulkier substituents (e.g., diphenylmethoxy) shift activity toward 5-HT1A receptors, demonstrating scaffold flexibility .
  • Acidic substituents at C6 (e.g., sulfonamide derivatives) improve hNK1 receptor binding while reducing hERG channel interactions, a critical factor in drug safety .

Scaffold Modifications Beyond 8-Azabicyclo[3.2.1]octane

Compound Name Scaffold Key Differences Biological Impact Reference
Pinnamine analogs 9-Azabicyclo[4.2.1]nonane Larger ring size Reduced nicotinic receptor binding
1-Azabicyclo[2.2.2]octane derivatives 2.2.2 Bicyclic system Different ring strain Altered NK1 antagonism potency

Key Findings :

  • Ring expansion (e.g., 9-azabicyclo[4.2.1]nonane) reduces conformational rigidity, diminishing nicotinic receptor affinity compared to the 8-azabicyclo[3.2.1]octane core .
  • The 2.2.2 bicyclic system exhibits lower NK1 receptor affinity due to altered spatial arrangement of substituents .

Structure-Activity Relationship (SAR) Trends

  • Position 3: Aromatic groups (phenyl, naphthyl) enhance monoamine transporter binding, while polar substituents (e.g., acetoxy) shift activity toward acetylcholinesterase inhibition .
  • Position 8 : Methyl groups improve metabolic stability, whereas bulkier substituents (e.g., bis(2-methylphenyl)methyl in SCH 221510) enhance receptor selectivity .
  • C6 Modifications : Acidic groups (e.g., sulfonamides) improve hNK1 affinity (pIC50 > 8) but require balancing hERG channel selectivity .

Data Tables

Table 1: Pharmacological Profiles of Selected Derivatives

Compound Target Affinity (pIC50/Ki) Selectivity Notes Reference
Troparil Dopamine Transporter 8.2 High DAT/SERT ratio
nor-2-CFT σ-Receptors 7.9 >100-fold over DAT
SCH 221510 Opioid Receptors 8.5 Mixed κ/μ agonism
NK1 Antagonist (C6-SO2Me) hNK1 Receptor 9.1 hERG IC50 > 10 μM

Vorbereitungsmethoden

Stereocontrolled Bicyclization via Amino Alcohol Intermediates

A common approach involves amino alcohol derivatives equipped with phenyl and methyl substituents. For example, a γ-amino alcohol precursor bearing a phenyl group at the future 3-position and a methyl group at the nitrogen can undergo acid-catalyzed cyclization. The reaction proceeds through a hemiaminal intermediate, followed by ring closure to form the bicyclic structure.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH)
  • Solvent: Toluene at reflux
  • Yield: 60–75%
  • Stereochemical Outcome: Diastereomeric ratio (dr) of 4:1 favoring the desired isomer.

Radical Cyclization for Bicyclic Formation

Radical-mediated cyclization offers an alternative pathway. Starting from an N-methyl-substituted allyl azide, the reaction employs n-tributyltin hydride (n-Bu₃SnH) and azobisisobutyronitrile (AIBN) to generate radicals that facilitate cyclization. The phenyl group is introduced via a pre-installed aryl moiety in the precursor.

Key Parameters:

  • Initiator: AIBN (2 mol%)
  • Temperature: 80°C
  • Yield: 55–65%
  • Diastereocontrol: >99% achieved through solvent polarity optimization.

Desymmetrization of Tropinone Derivatives

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) serves as a symmetric precursor for desymmetrization strategies. Introducing the phenyl group at the 3-position requires selective functionalization of the ketone moiety.

Friedel-Crafts Arylation

The ketone group in tropinone undergoes Friedel-Crafts alkylation with benzene derivatives in the presence of a Lewis acid. For example, reaction with benzene and aluminum chloride (AlCl₃) yields 3-phenyltropinone, which is subsequently reduced to the corresponding alcohol and dehydrogenated to introduce the double bond.

Optimization Data:

Parameter Value
Lewis Acid AlCl₃ (1.2 equiv)
Reaction Time 12 hours
Temperature 25°C
Yield 40–50%

Catalytic Asymmetric Reduction

Chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents enable enantioselective reduction of 3-phenyltropinone to yield (3R)-3-phenyl-8-methyl-8-azabicyclo[3.2.1]octanol. Subsequent dehydration and hydrogenation furnish the target compound.

Performance Metrics:

  • Catalyst: (R)-CBS (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Enantiomeric Excess (ee): 92–98%
  • Overall Yield: 35–45%

Catalytic Asymmetric Synthesis

Transition-metal-catalyzed methods provide high stereocontrol. Palladium-catalyzed allylic alkylation and rhodium-catalyzed cycloadditions have been employed to construct the bicyclic core.

Palladium-Catalyzed Allylic Alkylation

A prochiral allylic acetate precursor undergoes asymmetric alkylation using a palladium catalyst with a chiral phosphine ligand (e.g., (R)-BINAP). The reaction installs the phenyl group and methylamine moiety simultaneously.

Conditions:

Component Specification
Catalyst Pd(OAc)₂/(R)-BINAP
Base K₂CO₃
Yield 70–80%
ee 85–90%

Post-Cyclization Functionalization

N-Methylation Strategies

The nitrogen atom in 3-phenyl-8-azabicyclo[3.2.1]octane is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).

Reaction Profile:

  • Solvent: Acetonitrile
  • Temperature: 60°C
  • Yield: 90–95%

Comparison of Synthetic Routes

The table below summarizes the efficiency and practicality of major methods:

Method Yield (%) ee/dr Scalability Cost Efficiency
Radical Cyclization 55–65 >99% dr Moderate High
Friedel-Crafts Arylation 40–50 N/A Low Low
Catalytic Asymmetric Reduction 35–45 92–98% ee High Moderate
Palladium-Catalyzed Alkylation 70–80 85–90% ee High Low

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Radical cyclization and catalytic asymmetric reduction are preferred for their balance of yield and stereocontrol. Continuous-flow systems have been proposed to enhance the efficiency of these reactions.

Q & A

Q. What is the core structural significance of 8-azabicyclo[3.2.1]octane in medicinal chemistry?

The 8-azabicyclo[3.2.1]octane scaffold is the central framework of tropane alkaloids, which exhibit diverse biological activities, including interactions with neurotransmitter transporters and enzymes. Its rigid bicyclic structure enables stereochemical control and selective binding to targets like the dopamine transporter (DAT) and serotonin transporter (SERT). Modifications at the C3 and N8 positions (e.g., phenyl or methyl groups) significantly influence pharmacological profiles, as seen in cocaine analogs and selective reuptake inhibitors .

Q. How is the 8-azabicyclo[3.2.1]octane scaffold synthesized enantioselectively?

Enantioselective synthesis often employs acyclic precursors with predefined stereochemical information. For example, radical cyclization of bromo-azetidin-2-ones using n-tributyltin hydride and AIBN achieves diastereocontrol (>99%) for bicyclic intermediates . Alternatively, desymmetrization of achiral tropinone derivatives via enzymatic or chemical methods can yield enantiopure scaffolds for tropane alkaloids .

Q. What spectroscopic methods are used to characterize 8-azabicyclo[3.2.1]octane derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming connectivity and stereochemistry. For example, 1^1H NMR analysis of 8-substituted derivatives reveals distinct coupling constants (e.g., J=6.57.2HzJ = 6.5–7.2 \, \text{Hz} for bridgehead protons). X-ray crystallography resolves 3D conformations, as demonstrated for DAT inhibitors like RTI-336, where substituent orientation directly impacts transporter affinity .

Advanced Research Questions

Q. How do C3 substituents modulate selectivity for monoamine transporters?

Structure-activity relationship (SAR) studies show that aryl groups at C3 (e.g., 4-fluorophenyl or 4-chlorophenyl) enhance DAT affinity. For instance, 3-(4-chlorophenyl) substitution in RTI-336 increases DAT inhibition (IC50_{50} < 5 nM) while reducing SERT/NET activity. Computational docking reveals that bulky C3 substituents occupy hydrophobic pockets in DAT, stabilizing ligand-receptor interactions .

Q. What methodological challenges arise in stereoselective functionalization of the bicyclic scaffold?

Achieving stereochemical control at bridgehead positions (e.g., N8) requires chiral auxiliaries or asymmetric catalysis. For example, introducing cyclopropylmethyl or 4-fluorobenzyl groups at N8 via alkylation often leads to racemic mixtures, necessitating resolution by chiral HPLC. Enzymatic desymmetrization using lipases or esterases has been explored for enantiopure intermediates .

Q. How do computational models guide the design of 8-azabicyclo[3.2.1]octane-based therapeutics?

Molecular dynamics simulations and QSAR analyses predict binding modes to targets like DAT. For example, substituent polarity and logPP values correlate with blood-brain barrier penetration. Docking studies of 8-cyclopropylmethyl derivatives (e.g., compound 22e) reveal favorable interactions with DAT’s transmembrane helices, explaining its high selectivity (SERT/DAT = 1060) .

Q. What metabolic pathways degrade 8-azabicyclo[3.2.1]octane derivatives in vivo?

Liver cytochrome P450 enzymes (e.g., CYP3A4/5) oxidize the bicyclic core, forming hydroxylated metabolites. For example, brasofensine undergoes N-demethylation and glucuronidation, detected via LC-MS/MS. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life, highlighting the need for metabolic stability assays in preclinical studies .

Q. How do 8-azabicyclo[3.2.1]octane derivatives regulate synaptic neurotransmitter levels?

These compounds act as reuptake inhibitors by binding to transporter extracellular loops. For instance, WIN35,428 blocks dopamine reuptake via competitive inhibition, increasing synaptic dopamine concentrations. Electrophysiological assays in rat striatal neurons confirm dose-dependent effects on firing rates, with EC50_{50} values aligning with transporter binding affinities .

Methodological Recommendations

  • Stereochemical Analysis: Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC resolution of enantiomers .
  • Binding Assays: Employ 3^3H-labeled ligands (e.g., [3^3H]citalopram for SERT) in transfected HEK293 cells .
  • Metabolic Profiling: Combine hepatocyte incubation with high-resolution mass spectrometry (HRMS) for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-
Reactant of Route 2
Reactant of Route 2
8-Azabicyclo[3.2.1]octane, 8-methyl-3-phenyl-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.